molecular formula C21H22N2O2 B7697340 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide

Cat. No. B7697340
M. Wt: 334.4 g/mol
InChI Key: GUWTVKRMGDEEOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide, also known as Q-VD-OPh, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide inhibits caspase activity by binding to the active site of the enzyme. This prevents the cleavage of caspase substrates, leading to the inhibition of cell death and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits caspase activity, reduces inflammation, and protects against neuronal cell death. It has also been found to have antioxidant properties and to regulate the expression of genes involved in cell survival.

Advantages and Limitations for Lab Experiments

The advantages of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide in lab experiments include its ability to inhibit caspase activity, reduce inflammation, and protect against neuronal cell death. However, its limitations include its potential cytotoxicity and the need for further studies to determine its long-term effects.

Future Directions

There are several future directions for the research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide. One potential application is in the development of new therapies for cancer and neurodegenerative diseases. This compound may also be used to study the role of caspases in cell death and inflammation. Further studies are needed to determine the long-term effects of this compound and its potential applications in other fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to inhibit caspase activity, reduce inflammation, and protect against neuronal cell death makes it a promising candidate for the development of new therapies for cancer and neurodegenerative diseases. Further studies are needed to determine its long-term effects and potential applications in other fields.

Synthesis Methods

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide is synthesized through a multistep process that involves the reaction of 2-hydroxy-7-methylquinoline with isopropylbenzamide. The final product is purified through column chromatography to obtain a white crystalline powder.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropylbenzamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. It has been shown to inhibit caspase activity, which is involved in cell death and inflammation. This compound has also been found to protect against neuronal cell death and reduce inflammation in animal models.

properties

IUPAC Name

N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-14(2)23(21(25)16-7-5-4-6-8-16)13-18-12-17-10-9-15(3)11-19(17)22-20(18)24/h4-12,14H,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWTVKRMGDEEOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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